6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, including derivatives similar to the query compound, have been synthesized and screened for activity against snails, which are intermediate hosts of schistosomiasis. This demonstrates the potential application of such compounds in controlling disease vectors (El-bayouki & Basyouni, 1988).
Antibacterial and Antitumor Activity : N-substituted derivatives of pyrimidinyl acetamides have been synthesized and evaluated for low antibacterial and antitumor activities, highlighting their potential in developing new treatments (Gasparyan et al., 2016).
Fungicidal Lead Discovery : A novel pyrimidin-4-amine-based compound demonstrates superior fungicidal activity compared to commercial fungicides, showcasing the importance of such compounds in agriculture (Liu et al., 2023).
Synthetic Methodologies
Heterocyclic Synthesis : New strategies for synthesizing heterocyclic ring systems, including chlorothieno[3,2-d]pyrimidines, have been developed, avoiding the use of excess toxic reagents and simplifying aftertreatment processes (Dejiao, 2011).
Pyrimidone Derivatives : Syntheses of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones showcase the versatility of pyrimidinones in forming a wide array of complex heterocyclic structures (Friary et al., 1993).
Chemical Properties and Transformations
- Stable Betainic Pyrimidinaminides : Investigation into the formation of stable derivatives under various conditions, demonstrating the influence of electronic and kinetic stabilization effects on product formation (Schmidt, 2002).
properties
IUPAC Name |
6-chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-2-14(8-3-4-15-6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWBMNHHPPESQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.